molecular formula C21H18N6 B2992433 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844835-48-9

7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2992433
CAS No.: 844835-48-9
M. Wt: 354.417
InChI Key: WWFONHTZWGUIMJ-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of fused heterocyclic molecules characterized by a pyrazolo-triazolo-pyrimidine core. This scaffold is notable for its structural complexity and versatility in medicinal chemistry, particularly as kinase inhibitors and adenosine receptor antagonists. The substituents at the 7- and 2-positions—3,4-dimethylphenyl and m-tolyl (meta-methylphenyl)—impart distinct electronic and steric properties, influencing binding affinity and selectivity toward biological targets .

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-13-5-4-6-16(9-13)19-24-21-18-11-23-27(20(18)22-12-26(21)25-19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFONHTZWGUIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Construction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound to form the triazole ring. This step often requires a catalyst such as copper(I) iodide.

    Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable nitrile or amidine compound to form the pyrimidine ring. This step may require heating and the use of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones from the methyl groups.

    Reduction: Formation of amines or hydrazines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of the pyrazolo-triazolo-pyrimidine scaffold, highlighting structural variations and associated biological activities:

Compound Name Substituents Biological Activity Key Findings References
Target Compound :
7-(3,4-Dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
7-position: 3,4-Dimethylphenyl
2-position: m-Tolyl
Inferred:
Kinase inhibition or adenosine receptor antagonism
Structural similarity to kinase inhibitors (e.g., EGFR inhibitors) and A2AAR antagonists suggests potential antiproliferative or immunomodulatory effects.
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-position: 4-Bromophenyl
9-position: Pyridin-4-yl
Anticancer (EGFR inhibition) Demonstrated antiproliferative activity against breast and cervical cancer cells (IC50: 0.8–2.3 μM). Crystal structure validated binding to EGFR kinase domain.
SCH 442416
(5-Amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine)
7-position: 3-(4-Methoxyphenyl)propyl
2-position: 2-Furyl
A2A Adenosine Receptor (A2AAR) antagonism High selectivity for A2AAR (Ki: 0.48 nM). Reduced cocaine-induced locomotion in preclinical models.
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-position: 3-Chlorophenyl
2-position: 4-tert-Butylphenyl
Inferred:
Kinase or receptor modulation
Chlorine and bulky tert-butyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-position: 4-Nitrophenyl
9-position: 4-Fluorophenyl
Antimicrobial Exhibited activity against S. aureus (MIC: 8 μg/mL) and E. coli (MIC: 16 μg/mL). Nitro groups enhanced electron-withdrawing effects.
SCH58261
(2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)
7-position: 2-Phenylethyl
2-position: 2-Furyl
A2AAR antagonism Improved dendritic cell maturation in cancer immunotherapy models. Synergized with checkpoint inhibitors.

Structural and Functional Insights

  • Substituent Effects :

    • 7-Position : Bulky aryl groups (e.g., 3,4-dimethylphenyl, 4-bromophenyl) enhance kinase binding via hydrophobic interactions. Smaller groups (e.g., phenylethyl in SCH58261) favor receptor antagonism .
    • 2-Position : Electron-rich substituents (e.g., m-tolyl, furyl) improve solubility and receptor selectivity. Nitro or halogen groups (e.g., in antimicrobial analogs) increase electrophilicity, enhancing microbial target engagement .
  • Biological Targets: Kinase Inhibition: Derivatives with pyridinyl or bromophenyl groups show EGFR inhibition, correlating with antiproliferative activity . A2AAR Antagonism: Compounds like SCH442416 and SCH58261 exhibit nanomolar affinity for A2AAR, suppressing adenosine-mediated immunosuppression in tumors .

Biological Activity

7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6
  • Molecular Weight : 344.41 g/mol
  • CAS Number : 1105203-04-0
  • Structure : The compound features a pyrazolo-triazolo-pyrimidine framework that contributes to its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds within the pyrazolo[4,3-e][1,2,4]triazolo family exhibit various biological activities, including anticancer effects. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Activity

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • HCT-116 (colon cancer)
  • Mechanism of Action :
    • The compound induces apoptosis through the activation of caspases (caspase-3, caspase-8, and caspase-9) and promotes autophagy.
    • It modulates key signaling pathways by suppressing NF-κB expression while enhancing p53 and Bax expression levels.
    • Increased reactive oxygen species (ROS) production has also been noted as a contributing factor to its cytotoxic effects.
  • Cytotoxicity Assays :
    • MTT assays revealed IC50 values in the low nanomolar range for breast cancer cell lines (MCF-7: 45 nM; MDA-MB-231: 50 nM), indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (nM)Mechanism
Study 1MCF-745Apoptosis via caspase activation
Study 2MDA-MB-23150ROS production and NF-κB suppression
Study 3HCT-11660Autophagy induction

Comparative Analysis with Related Compounds

The following table compares the biological activity of similar compounds within the same chemical family:

Compound NameIC50 (nM)Primary Action
Compound A (related pyrazolo derivative)80Cell cycle arrest
Compound B (sulphonamide derivative)70Apoptosis induction
This compound45Apoptosis and autophagy

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize this compound, and how is its purity validated?

  • Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Thiolation : Reaction of pyrazolo-triazolopyrimidine precursors with thiol-containing reagents (e.g., 2,3-dihydroxypropylthiol or tetra-O-acetyl-D-glucopyranosylthiol) under basic conditions to introduce sulfur-containing side chains .
  • Acylation : Coupling with substituted phenylaminoethyl ketones using coupling agents like DCC (dicyclohexylcarbarbodiimide) .
  • Purity validation : Analytical techniques include:
  • IR spectroscopy : Confirmation of functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1620 cm⁻¹) .
  • NMR : ¹H and ¹³C spectra verify aromatic protons (δ 7.4–8.6 ppm) and substituent integration .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 669 for compound 14 ) confirm molecular weight .

Q. What is the primary biological target of this compound, and what in vitro assays demonstrate its activity?

  • Answer : The compound is structurally related to adenosine A2A receptor antagonists (e.g., SCH 412348 and preladenant) . In vitro assays include:

  • Radioligand binding assays : Competes with [³H]ZM-241385 or [³H]SCH-58261 for A2A receptor binding (Ki values in nM range) .
  • Kinase inhibition : Evaluated against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure antiproliferative activity (IC₅₀ values) .
  • Selectivity profiling : >1000-fold selectivity over A1, A2B, and A3 adenosine receptors confirmed via competitive binding .

Advanced Research Questions

Q. How can researchers experimentally resolve contradictions in receptor binding affinity data across structural analogs?

  • Answer : Contradictions often arise from substituent stereochemistry or assay conditions. Methodological approaches include:

  • Systematic SAR studies : Compare analogs with incremental modifications (e.g., furan vs. phenyl substituents). For example, replacing the furan ring with a phenyl group reduces A2A affinity by >100-fold .
  • Crystallographic analysis : Resolve binding modes using X-ray structures of ligand-receptor complexes (e.g., PDB entries for SCH-442416) .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain affinity discrepancies (e.g., steric clashes from C9-substituents) .

Q. What experimental designs are optimal for evaluating in vivo efficacy in Parkinson’s disease (PD) models?

  • Answer : Key rodent models and endpoints include:

  • 6-OHDA-lesioned rats : Measure contralateral rotations induced by L-Dopa co-administration. Effective doses (e.g., 0.1–1 mg/kg orally) reduce dyskinesia risk .
  • Catalepsy attenuation : Assess reversal of haloperidol-induced immobility in the bar test .
  • Behavioral despair models : Tail suspension test (TST) and forced swim test (FST) for antidepressant-like effects .
  • Dosing protocols : Use pharmacokinetic profiling to align plasma concentrations with receptor occupancy (Tmax ~1–2 hr post-administration) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Answer : Utilize in silico tools to:

  • Predict logP/logD : Optimize lipophilicity for blood-brain barrier penetration (target logP ~2–3) .
  • Metabolic stability : Screen for cytochrome P450 (CYP) liabilities using docking simulations (e.g., CYP3A4/2D6 interactions) .
  • Solubility enhancement : Introduce polar groups (e.g., tetra-O-acetyl-D-glucose in compound 14 ) without compromising receptor binding .

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